molecular formula C9H9IO2S B12986425 Methyl 2-iodo-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Methyl 2-iodo-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B12986425
M. Wt: 308.14 g/mol
InChI Key: VIWJGYYBEVHBAT-UHFFFAOYSA-N
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Description

Methyl 2-iodo-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a chemical compound that belongs to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-iodo-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves the iodination of a precursor compound, such as methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. The iodination reaction can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as column chromatography or recrystallization, can help achieve high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-iodo-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction Reactions: The compound can be reduced to form the corresponding thiol or sulfide using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like m-CPBA or hydrogen peroxide in solvents like dichloromethane or acetonitrile.

    Reduction: Reagents like LiAlH4 or NaBH4 in solvents like tetrahydrofuran (THF) or ethanol.

Major Products

    Substitution: Formation of various substituted thiophenes depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or sulfides.

Scientific Research Applications

Methyl 2-iodo-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of methyl 2-iodo-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The iodine atom can facilitate the formation of covalent bonds with nucleophilic sites in biomolecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
  • Methyl 2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
  • Methyl 2-chloro-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Uniqueness

Methyl 2-iodo-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to the presence of the iodine atom, which can enhance its reactivity and facilitate various chemical transformations. The iodine atom also imparts distinct physicochemical properties, such as increased molecular weight and potential for halogen bonding interactions, which can be advantageous in certain applications.

Properties

Molecular Formula

C9H9IO2S

Molecular Weight

308.14 g/mol

IUPAC Name

methyl 2-iodo-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C9H9IO2S/c1-12-9(11)7-5-3-2-4-6(5)13-8(7)10/h2-4H2,1H3

InChI Key

VIWJGYYBEVHBAT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)I

Origin of Product

United States

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